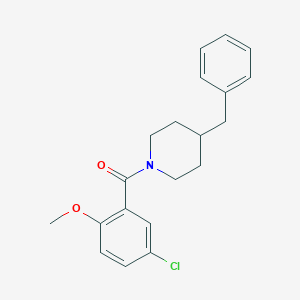
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline (DC-THIQ) is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicine, pharmacology, and neuroscience. DC-THIQ belongs to the class of tetrahydroisoquinoline compounds, which have been extensively studied for their diverse biological activities.
作用机制
The exact mechanism of action of 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic and cholinergic systems in the brain. It has been shown to increase the levels of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in motor and cognitive functions.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. It has also been shown to improve mitochondrial function and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to its use, such as its poor solubility in water and its limited bioavailability.
未来方向
There are several future directions for the study of 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of new drugs based on its structure for the treatment of neurological disorders. Another direction is the study of its potential use in other fields such as cancer research and drug delivery systems. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound that has potential use in various fields such as medicine, pharmacology, and neuroscience. Its neuroprotective and neurorestorative properties make it a promising candidate for the development of new drugs for the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成方法
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 3,4-dichlorobenzaldehyde with cyclohexanone to form 2-(3,4-dichlorobenzyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to obtain the desired product, 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline.
科学研究应用
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective and neurorestorative properties, which make it a promising candidate for the development of new drugs for these disorders.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-15-6-5-12(9-16(15)18)10-19-8-7-13-3-1-2-4-14(13)11-19/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOOGISHYHOMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268742 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)


![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)




![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)


![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)